2-(benzo[d]thiazol-2-ylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide
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Overview
Description
2-(benzo[d]thiazol-2-ylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide is a complex organic compound that features both benzo[d]thiazole and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]thiazol-2-ylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[d]thiazole Moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Thiazole Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The benzo[d]thiazole and thiazole moieties are then linked through a thiol-ene reaction or a similar coupling reaction.
Acetamide Formation: The final step involves the acylation of the piperidine ring with an acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and benzo[d]thiazole rings.
Reduction: Reduction reactions can target the nitro groups if present or reduce the double bonds in the thiazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (for electrophilic substitution), nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced thiazole derivatives.
Substitution: Various substituted thiazole or benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it useful in the synthesis of novel materials.
Biology
In biological research, 2-(benzo[d]thiazol-2-ylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide can be studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties due to its ability to interact with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiazole and benzo[d]thiazole rings.
Mechanism of Action
The mechanism by which 2-(benzo[d]thiazol-2-ylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If used in medicinal chemistry, it might interact with specific receptors or enzymes, altering their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzo[d]thiazol-2-ylthio)succinic acid
- 2-(benzo[d]thiazol-2-ylthio)benzamide
- N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide
Uniqueness
What sets 2-(benzo[d]thiazol-2-ylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide apart is the combination of both benzo[d]thiazole and thiazole rings in a single molecule, along with the piperidine and acetamide functionalities
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS3/c22-15(11-24-17-20-13-3-1-2-4-14(13)25-17)19-12-5-8-21(9-6-12)16-18-7-10-23-16/h1-4,7,10,12H,5-6,8-9,11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOULUBRKADKTOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CSC2=NC3=CC=CC=C3S2)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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